

# Application Notes and Protocols: Supplementing Murashige and Skoog (MS) Medium with Picloram

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## Compound of Interest

Compound Name: *Picloram triethylamine salt*

Cat. No.: *B15476889*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Murashige and Skoog (MS) medium is a foundational plant tissue culture growth medium.[1][2][3][4][5] Supplementing this medium with plant growth regulators is crucial for directing the developmental pathway of plant cells. Picloram, a synthetic auxin, is a potent supplement used to induce somatic embryogenesis and callus formation.[6][7] As a systemic herbicide, it functions as a plant growth regulator, mimicking the plant hormone indoleacetic acid to interfere with protein synthesis and promote rapid, abnormal growth leading to cell differentiation or death depending on the concentration and plant species.[8][9] This document provides detailed application notes and protocols for utilizing Picloram-supplemented MS medium in plant tissue culture.

## Data Presentation

### Table 1: Picloram Concentrations for Callus Induction in Various Plant Species

Plant Species	Explant Source	Picloram Concentration	Other Growth Regulators	Key Findings	Reference
Gerbera jamesonii	Leaf	1 mg/L	None	Fastest callus induction (~8 days) and greatest fresh/dry weight compared to NAA and 2,4-D.	<a href="#">[10]</a>
Anredera cordifolia	Stem	1 ppm	0 ppm BAP	Fastest average days to callus formation (6 days) with 100% formation.	<a href="#">[11]</a>
Verbena bipinnatifida	Leaf	2 mg/L	None	Best concentration for degree of callus formation and 48.88% callus induction.	<a href="#">[12]</a>
Zingiber officinale var. rubrum	Leaf Sheath	8 mg/L	None	Highest callogenesis frequency (93.75%) and biomass accumulation (3.68 g).	<a href="#">[13]</a>

Triticum durum	Mature & Immature Embryos	2 mg/L	None	Higher plantlet regeneration rate compared to 2,4-D.	<a href="#">[14]</a>
Phoenix dactylifera L.	Immature Inflorescence	5.0 mg/L	None	Significantly increased callus formation (92.8%) and reduced browning (20.3%).	<a href="#">[15]</a>
Hordeum vulgare L.	Immature Inflorescence	7.5 mg/L	None	Highest callus induction rate (68.7%) in Kral-97 cultivar.	<a href="#">[16]</a>
Musa sp. (Nanicão)	Leaf Sheath Disks	414 µM	492 µM 2iP	High concentration needed to induce embryogenic globular calluses.	<a href="#">[17]</a>

**Table 2: Picloram Concentrations for Somatic Embryogenesis and Plant Regeneration**

Plant Species	Process	Picloram Concentration	Other Growth Regulators	Key Findings	Reference
Lycium barbarum L.	Somatic Embryogenesis	1.0 $\mu$ M	10 $\mu$ M BAP	Favorable treatment for somatic embryogenesis.	<a href="#">[18]</a>
Triticum durum	Plant Regeneration	2 mg/L (in induction medium)	None	Higher plantlet regeneration rate from both mature (19.8%) and immature (40.86%) embryo explants compared to 2,4-D.	<a href="#">[14]</a>
Fragaria ananassa	Somatic Embryogenesis	2 mg/L	None	Highest percentage of embryonic calli and number of globular-stage embryos.	<a href="#">[19]</a>
Fragaria ananassa	Somatic Embryogenesis	1 mg/L	None	Highest number of cotyledonary-stage embryos.	<a href="#">[19]</a>

Phoenix dactylifera L.	Somatic Embryogenes is	5 mg/L	1.0 mg/L TDZ	Highest embryogenic rate (75.5%).	[15]
Ananas comosus (Pineapple)	Somatic Embryogenes is	21 µM	9 µM Thidiazuron	Best treatment for callus induction leading to somatic embryogenes is.	[20]
Bactris gasipaes (Peach Palm)	Somatic Embryo Development	10 µM	None	Used in the development medium for somatic embryos.	[21]
Allium cepa (Onion)	Embryogenic Callus Induction	5.0 mg/L	None	Best for both embryogenic callus induction (85%) and callus diameter (3.8 mm).	[22]

## Experimental Protocols

### Protocol 1: Callus Induction from Leaf Explants of *Gerbera jamesonii*

Objective: To induce organogenic callus from leaf explants.

Materials:

- Young, healthy leaves of *Gerbera jamesonii*

- Murashige and Skoog (MS) basal medium with vitamins[1][2][4]
- Picloram
- Sucrose
- Agar
- Sterile distilled water
- 70% (v/v) Ethanol
- 0.1% (w/v) Mercuric chloride solution
- Sterile petri dishes, scalpels, and forceps
- pH meter
- Autoclave
- Laminar flow hood

#### Procedure:

- Explant Preparation:
  - Excise young, healthy leaves from a mother plant.
  - Wash the leaves under running tap water for 10-15 minutes.
  - In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-minute wash in 0.1% mercuric chloride solution.
  - Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilants.
  - Cut the leaves into small sections (approximately 1x1 cm). Horizontally scrape the surface of the explants with a sterile scalpel.[10]

- Medium Preparation:
  - Prepare MS basal medium according to the manufacturer's instructions.
  - Add 30 g/L sucrose and dissolve completely.
  - Supplement the medium with 1 mg/L Picloram.[10]
  - Adjust the pH of the medium to  $5.7 \pm 0.1$ . [15]
  - Add 8 g/L agar and heat until it dissolves completely.
  - Dispense the medium into sterile culture vessels (e.g., petri dishes or test tubes).
  - Autoclave the medium at 121°C and 15 psi for 20 minutes.
- Inoculation and Incubation:
  - Place the prepared leaf explants onto the solidified MS medium supplemented with Picloram.
  - Seal the culture vessels and incubate them in the dark at  $24 \pm 2^\circ\text{C}$ . [12]
  - Observe the cultures regularly for callus induction. Callus initiation is expected within approximately 8 days. [10]
- Subculture:
  - Subculture the proliferating calli onto fresh medium every 4-6 weeks.

## Protocol 2: Somatic Embryogenesis and Plant Regeneration in *Lycium barbarum* L.

Objective: To induce somatic embryogenesis from callus and regenerate plantlets.

Materials:

- Embryogenic callus of *Lycium barbarum* L. (induced on MS medium with 1.0  $\mu$ M Picloram) [\[18\]](#)
- MS basal medium with vitamins
- 6-Benzylaminopurine (BAP)
- Sucrose
- Agar
- Sterile distilled water
- Culture vessels
- Growth chamber with controlled light and temperature

#### Procedure:

- Somatic Embryo Induction:
  - Prepare MS medium supplemented with 1.0  $\mu$ M Picloram and 10  $\mu$ M BAP. [\[18\]](#)
  - Transfer the embryogenic callus to this medium.
  - Incubate the cultures in the light for 6 weeks to allow for the development of somatic embryos at various stages. [\[18\]](#)
- Somatic Embryo Maturation and Germination:
  - Prepare a plant growth regulator-free MS medium.
  - Transfer the calli with developed somatic embryos to the PGR-free medium. [\[18\]](#)
  - Incubate the cultures under a 16-hour photoperiod to promote the maturation and germination of somatic embryos into plantlets. [\[18\]](#)
- Plantlet Development and Acclimatization:



- Once the plantlets have well-developed shoots and roots, carefully remove them from the culture vessel.
- Wash the agar from the roots gently with sterile water.
- Transfer the plantlets to a suitable potting mix in a controlled environment (e.g., a greenhouse) for acclimatization.

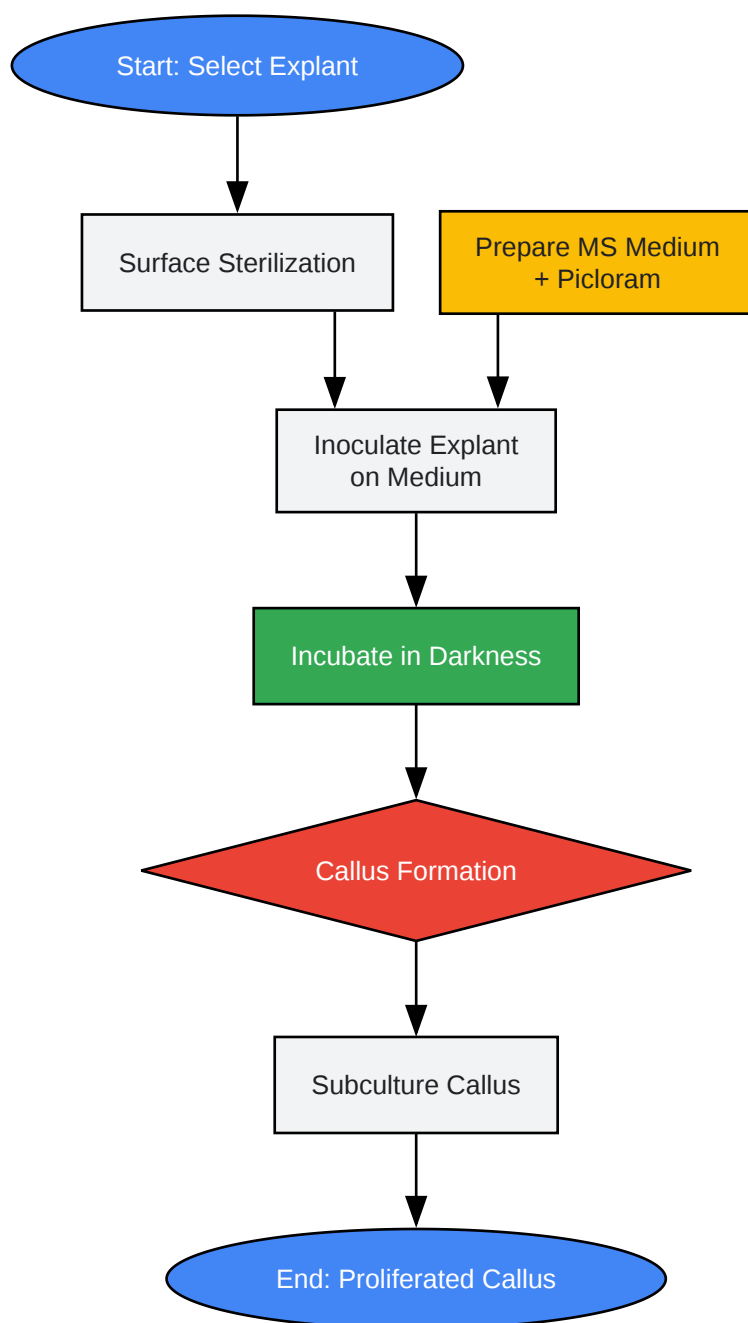
## Visualizations

### Signaling Pathways and Workflows



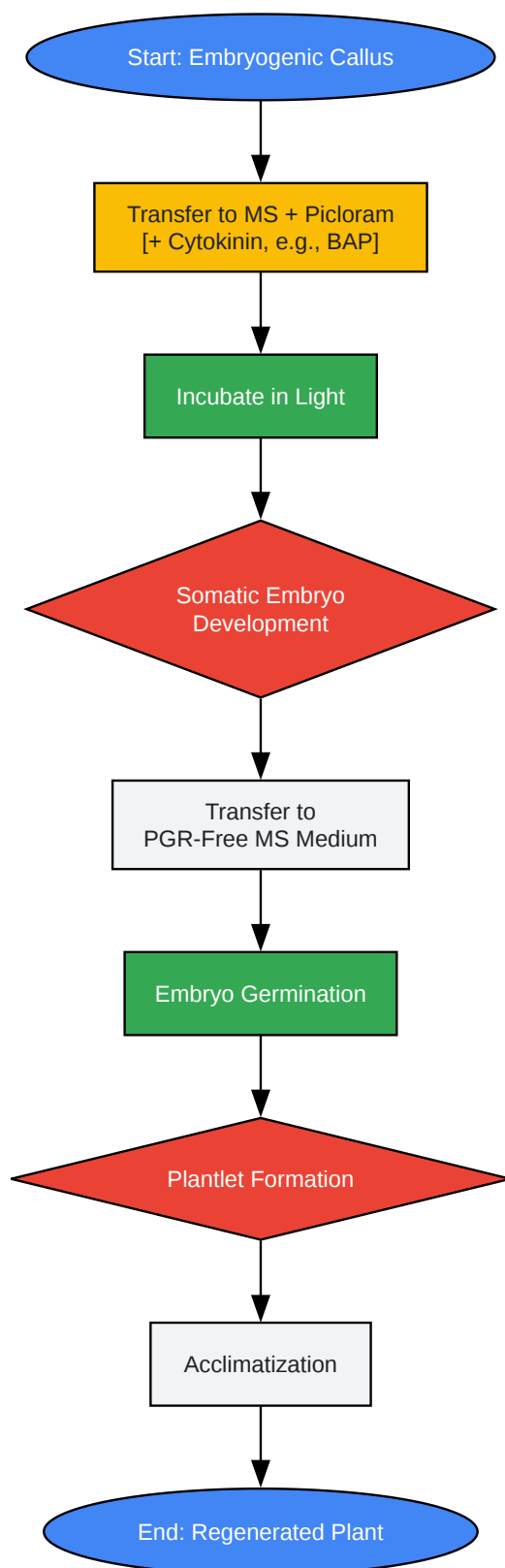
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Caption: Simplified signaling pathway of Picloram in a plant cell.



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Caption: Experimental workflow for callus induction using Picloram.



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Caption: Workflow for somatic embryogenesis and plant regeneration.

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